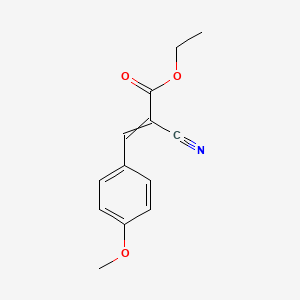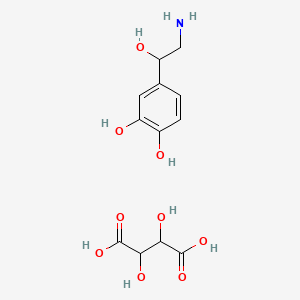
Oxozirconium(2+);dichloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxozirconium(2+);dichloride;hydrate, also known as zirconium dichloride oxide hydrate, is an inorganic compound with the formula ZrOCl₂·xH₂O. It is commonly referred to as zirconyl chloride octahydrate when it contains eight molecules of water (ZrOCl₂·8H₂O). This compound is a white, odorless crystalline solid that is soluble in water and alcohol. It is widely used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxozirconium(2+);dichloride;hydrate can be synthesized through several methods. One common method involves the reaction of zirconium dioxide (ZrO₂) with hydrochloric acid (HCl), resulting in the formation of zirconium oxychloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of zirconium oxychloride often involves the processing of zircon sand. The sand undergoes alkali fusion with sodium hydroxide (NaOH) to form an intermediate product, which is then treated with hydrochloric acid to produce zirconium oxychloride. This method allows for the continuous production of zirconium oxychloride with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxozirconium(2+);dichloride;hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form other zirconium compounds.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric acid (HCl): Used in the synthesis and purification processes.
Sodium hydroxide (NaOH): Used in the alkali fusion process during industrial production.
Major Products Formed
Major products formed from reactions involving this compound include zirconium dioxide (ZrO₂), zirconium sulfate (Zr(SO₄)₂), and various zirconium-based catalysts .
Aplicaciones Científicas De Investigación
Oxozirconium(2+);dichloride;hydrate has a wide range of scientific research applications, including:
Biology: It is employed in the preparation of biological samples for electron microscopy.
Medicine: It is used in the formulation of antiperspirants and other pharmaceutical products.
Industry: It is utilized in the production of ceramics, pigments, and as a rubber additive.
Mecanismo De Acción
The mechanism of action of oxozirconium(2+);dichloride;hydrate primarily involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In catalytic applications, it enhances reaction rates by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium tetrachloride (ZrCl₄): Another zirconium compound with similar catalytic properties but higher reactivity.
Zirconium oxynitrate (ZrO(NO₃)₂): Used in similar applications but with different solubility and reactivity profiles.
Uniqueness
Oxozirconium(2+);dichloride;hydrate is unique due to its stability, low toxicity, and ease of handling compared to other zirconium compounds. Its ability to act as a mild Lewis acid makes it particularly valuable in selective organic transformations .
Propiedades
IUPAC Name |
oxozirconium(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOCNSOSARAKC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zr+2].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2O2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-92-8 |
Source


|
| Record name | Zirconium oxychloride octahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13520-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)






